2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-dicarbaldehyde

Description

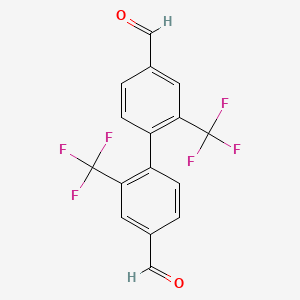

2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde: is an organic compound characterized by the presence of two trifluoromethyl groups and two aldehyde groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C16H8F6O2 |

|---|---|

Molecular Weight |

346.22 g/mol |

IUPAC Name |

4-[4-formyl-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C16H8F6O2/c17-15(18,19)13-5-9(7-23)1-3-11(13)12-4-2-10(8-24)6-14(12)16(20,21)22/h1-8H |

InChI Key |

BWEWADOCLHWAII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde typically involves multiple steps:

Starting Material: The synthesis begins with 2,2’-Bis(trifluoromethyl)biphenyl.

Formylation: The introduction of aldehyde groups is achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The temperature is maintained at low to moderate levels to control the reaction rate and yield.

Industrial Production Methods

Industrial production of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarboxylic acid.

Reduction: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its functional groups:

Aldehyde Groups: These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Trifluoromethyl Groups: These groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bis(trifluoromethyl)biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.

2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diamine: Contains amino groups instead of aldehyde groups, leading to different reactivity and applications.

Uniqueness

2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-dicarbaldehyde (commonly referred to as BTFB) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of BTFB, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

- IUPAC Name : 2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarbaldehyde

- Molecular Formula : C14H8F6O2

- Molecular Weight : 320.24 g/mol

- CAS Number : 341-58-2

Biological Activity Overview

Research indicates that BTFB exhibits notable biological activities, particularly in the fields of oncology and microbiology. The compound's trifluoromethyl groups contribute to its lipophilicity and reactivity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that BTFB possesses significant anticancer properties. In vitro assays revealed that BTFB effectively inhibits the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of BTFB

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 45.22% | 23.88% |

| HeLa | 9.22 ± 0.17 | 46.77% | 30.38% |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The decrease in viable cells over time suggests a time-dependent effect in inhibiting cancer cell proliferation.

The mechanism through which BTFB exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. Computational docking studies have shown that BTFB has a strong binding affinity for MMP-2 and MMP-9, suggesting a potential pathway for therapeutic intervention.

Antibacterial Activity

In addition to its anticancer properties, BTFB has been evaluated for antibacterial activity against various strains of bacteria. The compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria.

Table 2: Antibacterial Activity of BTFB

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 5 |

| S. aureus | 4 |

| MRSA | 4 |

These results indicate that BTFB could be a candidate for further development as an antibacterial agent due to its effectiveness against resistant strains.

Case Studies

A recent study highlighted the use of BTFB in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The synergistic effects observed suggest that BTFB could play a role in combination therapies aimed at improving treatment outcomes in cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.